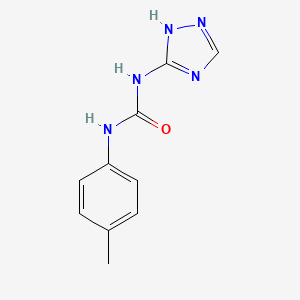
Ethyl ((phenylsulfonyl)amino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ((phenylsulfonyl)amino)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an amino group, which is further bonded to a phenylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ((phenylsulfonyl)amino)acetate typically involves the reaction of ethyl bromoacetate with phenylsulfonamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl ((phenylsulfonyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino esters.
Aplicaciones Científicas De Investigación
Ethyl ((phenylsulfonyl)amino)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl ((phenylsulfonyl)amino)acetate involves its interaction with various molecular targets. The phenylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. These interactions can modulate biological pathways and enzyme activities.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester used as a solvent.
Phenylsulfonamide: A compound with a similar sulfonamide group.
Ethyl bromoacetate: A precursor in the synthesis of ethyl ((phenylsulfonyl)amino)acetate.
Propiedades
Número CAS |
5349-15-5 |
|---|---|
Fórmula molecular |
C10H13NO4S |
Peso molecular |
243.28 g/mol |
Nombre IUPAC |
ethyl 2-(benzenesulfonamido)acetate |
InChI |
InChI=1S/C10H13NO4S/c1-2-15-10(12)8-11-16(13,14)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3 |
Clave InChI |
VCFOGNPFMKWERT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNS(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(morpholin-4-yl)-5-[(naphthalen-1-ylmethyl)amino]benzoate](/img/structure/B12491429.png)
![4,7,7-Trimethylbicyclo[2.2.1]hept-2-yl {[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetate](/img/structure/B12491431.png)
![3-hydroxy-4-(2-hydroxy-3-methoxyphenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12491443.png)
![6-ethyl-2-(4-fluorophenyl)-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrimidin-4(3H)-one](/img/structure/B12491444.png)
![N-{[5-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12491454.png)
![N-[4-(4-methoxyphenyl)-6-methyl-2-(4-methylphenyl)-5-oxopyridazin-3-yl]thiophene-2-carboxamide](/img/structure/B12491460.png)
![(2,3-Dimethoxyphenyl)[4-(4-ethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B12491468.png)

![2-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide](/img/structure/B12491477.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-chlorobenzamide](/img/structure/B12491486.png)
![3-[(3,4-dimethoxyphenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B12491489.png)
![Ethyl 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12491491.png)
![9,10-dimethoxy-2-(2-methylphenoxy)-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B12491493.png)
![[4-(Diphenylmethyl)piperazin-1-yl][2-(4-methylphenyl)quinolin-4-yl]methanone](/img/structure/B12491505.png)
